(S)-1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a cyclopropyl and trifluoromethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. The pyrrolidine ring is then constructed, and the carboxylic acid group is introduced in the final step. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry
Biological Activity
(S)-1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the trifluoromethyl and pyrimidine moieties, suggest a promising profile for various pharmacological applications. This article reviews the biological activity of this compound, emphasizing its mechanism of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H16F3N3O2
- Molecular Weight : 315.3 g/mol
- IUPAC Name : this compound
- CAS Number : 862652-23-1
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced potency due to their ability to participate in specific interactions with target proteins.
Key Interactions
- TRPV1 Modulation : The compound has been explored for its potential as a modulator of the TRPV1 receptor, which is involved in pain sensation and inflammatory responses. Structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine ring can significantly influence binding affinity and efficacy .
- Anticancer Activity : Preliminary in vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-cell leukemia) cells. The observed IC50 values suggest a promising therapeutic window for further development .
Table 1: Summary of Biological Activity Studies
Study Reference | Cell Line | IC50 (μM) | Observations |
---|---|---|---|
HeLa | 41 | Notable antiproliferative effect | |
CEM | 9.6 | Enhanced activity with structural modifications | |
TRPV1 Receptor | Variable | Effective modulation observed |
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of similar compounds, it was found that modifications to the pyrimidine structure led to significant increases in efficacy against human cancer cell lines. Compounds with trifluoromethyl substitutions demonstrated improved binding characteristics and lower IC50 values compared to their non-fluorinated counterparts .
Case Study 2: TRPV1 Modulation
A high-throughput screening approach identified several pyrimidine derivatives as potential TRPV1 antagonists. The structure of this compound was highlighted for its favorable pharmacophoric elements that enhance receptor interaction, leading to analgesic properties in preclinical models .
Properties
Molecular Formula |
C13H14F3N3O2 |
---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)10-6-8(7-3-4-7)17-12(18-10)19-5-1-2-9(19)11(20)21/h6-7,9H,1-5H2,(H,20,21)/t9-/m0/s1 |
InChI Key |
JRKYPQASRSOLIZ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.